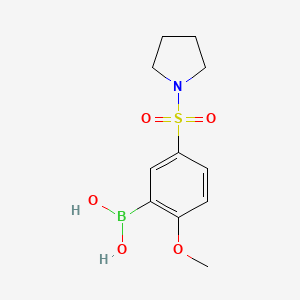

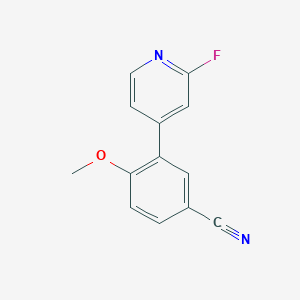

![molecular formula C12H10FN5O B1531467 5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one CAS No. 1243029-84-6](/img/structure/B1531467.png)

5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one

Overview

Description

5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one (EFTT) is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a 5-membered ring system containing two nitrogen atoms and one oxygen atom, and it is often referred to as a “triazinone”. EFTT has been investigated for its potential applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . It may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or degeneration . The neuroprotective properties are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways, which are crucial in the progression of diseases like Alzheimer’s and Parkinson’s.

Anti-neuroinflammatory Activity

The anti-neuroinflammatory activity of this compound is significant in the context of brain injuries and neurodegenerative conditions. It has shown promise in reducing the production of pro-inflammatory markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells . This suggests a potential application in managing conditions such as multiple sclerosis and traumatic brain injury.

Sedative and Anxiolytic Effects

Related compounds, such as flubromazolam, have been noted for their sedative and anxiolytic effects. Although not directly linked to 5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one, the structural similarities suggest possible applications in the development of new anxiolytic drugs .

Molecular Docking Studies

Molecular docking studies have shown that compounds like 5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one can have favorable interactions with proteins involved in various diseases. This application is crucial in drug design and discovery, where the compound could be used as a lead molecule for developing new therapeutics .

Mechanism of Action

Target of Action

Similar compounds such as triazolobenzodiazepines are known to interact with the gaba(a) receptor .

Mode of Action

Based on the structural similarity to triazolobenzodiazepines, it can be hypothesized that this compound may enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

Similar compounds are known to modulate the gabaergic neurotransmission, which plays a crucial role in numerous physiological and pathological processes, including anxiety, depression, and epilepsy .

Pharmacokinetics

Similar compounds are known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on the structural similarity to triazolobenzodiazepines, it can be hypothesized that this compound may cause sedation, muscle relaxation, reduction in anxiety, and possibly anticonvulsant effects .

properties

IUPAC Name |

5-ethyl-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[4,3-d][1,2,4]triazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN5O/c1-2-9-14-17-12(19)11-16-15-10(18(9)11)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOFJBCUALNSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)C2=NN=C(N12)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)

![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)